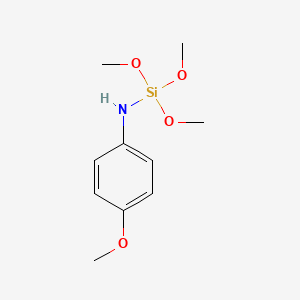
1,1,1-Trimethoxy-N-(4-methoxyphenyl)silanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trimethoxy-N-(4-methoxyphenyl)silanamine is a compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to three methoxy groups and one N-(4-methoxyphenyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethoxy-N-(4-methoxyphenyl)silanamine typically involves the reaction of trimethoxysilane with 4-methoxyaniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
Trimethoxysilane+4-Methoxyaniline→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trimethoxy-N-(4-methoxyphenyl)silanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may lead to the formation of silane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1-Trimethoxy-N-(4-methoxyphenyl)silanamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases.
Industry: It is used in the production of advanced materials, coatings, and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1,1-Trimethoxy-N-(4-methoxyphenyl)silanamine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trimethoxy-N-(4-methylphenyl)silanamine
- 1,1,1-Trimethoxy-N-(4-chlorophenyl)silanamine
- 1,1,1-Trimethoxy-N-(4-fluorophenyl)silanamine
Uniqueness
1,1,1-Trimethoxy-N-(4-methoxyphenyl)silanamine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature may confer distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
86936-11-0 |
|---|---|
Molecular Formula |
C10H17NO4Si |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
4-methoxy-N-trimethoxysilylaniline |
InChI |
InChI=1S/C10H17NO4Si/c1-12-10-7-5-9(6-8-10)11-16(13-2,14-3)15-4/h5-8,11H,1-4H3 |
InChI Key |
UNAVATNZIOHLCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















